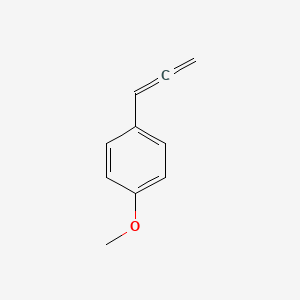![molecular formula C14H21ClO2 B14744006 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene CAS No. 2287-33-4](/img/structure/B14744006.png)
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound with a complex structure. It is commonly used as a solvent and intermediate in various organic synthesis reactions. This compound is known for its unique chemical properties and versatility in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves several steps:
Reaction of Ethanol with Chloroethanol: This step produces 2-chloroethanol.
Reaction of 2-Chloroethanol with Ethanol: This step results in the formation of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis reactions.
Biology: Employed in the synthesis of modified oligonucleotides and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical structure and function .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A similar compound with a slightly different structure and properties.
Bis[2-(2-chloroethoxy)ethyl] ether: Another related compound used in similar applications.
Uniqueness
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability. These characteristics make it particularly valuable in various industrial and research applications.
Properties
CAS No. |
2287-33-4 |
|---|---|
Molecular Formula |
C14H21ClO2 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C14H21ClO2/c1-11(2)13-5-4-12(3)10-14(13)17-9-8-16-7-6-15/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
KVOWTDRESFHSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
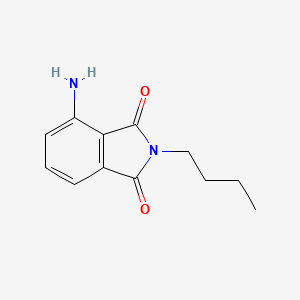
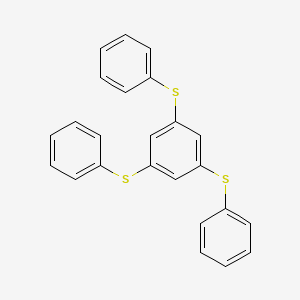
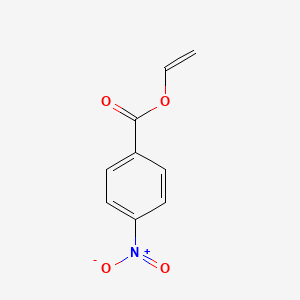
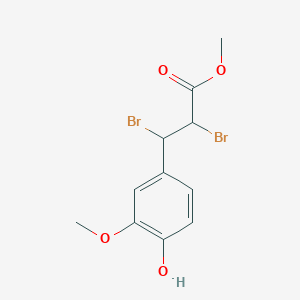
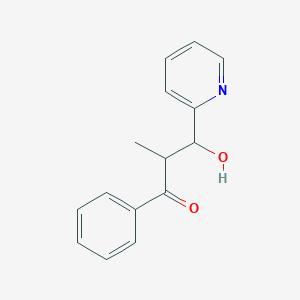
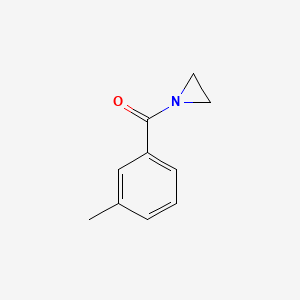
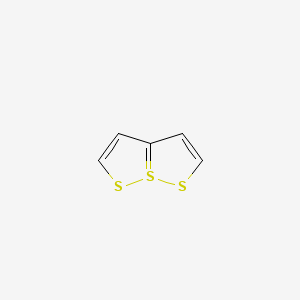

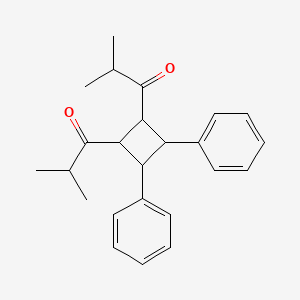
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
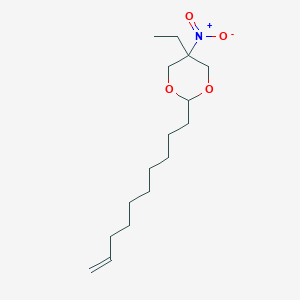
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
